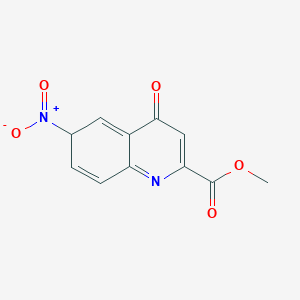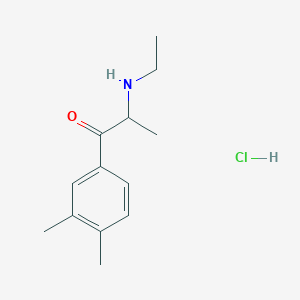
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is a synthetic organic compound It belongs to the class of substituted cathinones, which are structurally related to amphetamines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethylamine.
Condensation Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Using large-scale reactors to carry out the condensation and reduction reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield secondary amines or alcohols.
Substitution: May yield various substituted derivatives.
科学研究应用
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride has several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a precursor for other compounds.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves:
Molecular Targets: The compound primarily targets neurotransmitter systems, including dopamine and serotonin receptors.
Pathways Involved: It modulates the release and reuptake of neurotransmitters, leading to its stimulant effects.
相似化合物的比较
Similar Compounds
Methcathinone: A similar compound with a methyl group instead of an ethyl group.
Mephedrone: Another substituted cathinone with a different substitution pattern on the phenyl ring.
Amphetamine: A structurally related compound with similar stimulant properties.
Uniqueness
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethylamino group, which may confer distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
241.76 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)10(3)8-12;/h6-8,11,14H,5H2,1-4H3;1H |
InChI 键 |
IFEJRMPCMIVHGO-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)C(=O)C1=CC(=C(C=C1)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)

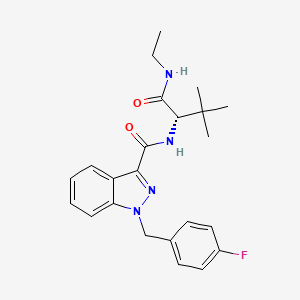
![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)
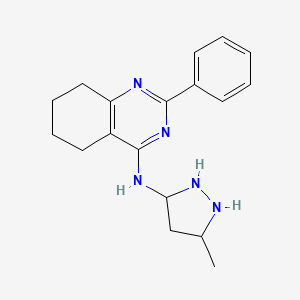

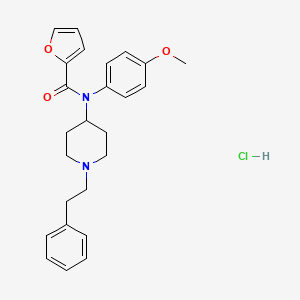
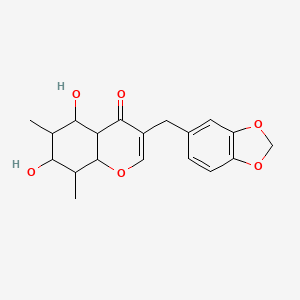


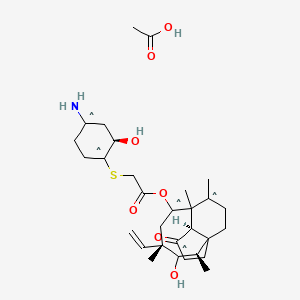
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12351178.png)
